3,4-dibromothiophene-2-sulfonyl Chloride

Suzuki-Miyaura cross-coupling organometallic catalysis thiophene functionalization

Researchers face failed coupling yields due to hindered 2,3-dibromo isomers. This 3,4-dibromo regioisomer provides predictable steric access for double cross-coupling. - **Core advantage:** Adjacent bromines enable sequential Suzuki-Miyaura coupling; sulfonyl chloride allows pre-functionalization as sulfonamide. - **Sourcing:** ≥95% purity; reactive electrophile for parallel synthesis of thiophene-based sulfonamide arrays. - **Logistics:** Standard ambient shipping for small quantities; immediate dispatch for R&D.

Molecular Formula C4HBr2ClO2S2
Molecular Weight 340.4 g/mol
CAS No. 128852-15-3
Cat. No. B3229481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dibromothiophene-2-sulfonyl Chloride
CAS128852-15-3
Molecular FormulaC4HBr2ClO2S2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=C(C(=C(S1)S(=O)(=O)Cl)Br)Br
InChIInChI=1S/C4HBr2ClO2S2/c5-2-1-10-4(3(2)6)11(7,8)9/h1H
InChIKeyOLSYJMFARDELRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromothiophene-2-sulfonyl Chloride Technical Specifications


3,4-Dibromothiophene-2-sulfonyl chloride (CAS 128852-15-3) is a polyfunctional thiophene derivative bearing two bromine substituents at the 3- and 4-positions and a reactive sulfonyl chloride group at the 2-position [1]. The compound has a molecular weight of 340.4 g/mol, a molecular formula of C₄HBr₂ClO₂S₂, and is characterized by a computed XLogP3-AA value of 3.3 [1]. It is commercially available at typical research purities of ≥95% . The molecule combines electrophilic reactivity at the sulfonyl chloride site with potential for metal-catalyzed cross-coupling at both bromine-substituted ring positions, making it a useful scaffold for sequential functionalization strategies.

Electrophilic Handle Sulfonyl chloride at C2 reacts with amines and alcohols for sulfonamide or sulfonate ester formation
Cross-Coupling Sites Two bromine substituents at C3 and C4 enable sequential or simultaneous metal-catalyzed coupling
Sequential Strategy Supports sulfonylation-first then cross-coupling workflows for unsymmetrical thiophene derivatives

Irreplaceability of 3,4-Dibromothiophene-2-sulfonyl Chloride


The dibromothiophene sulfonyl chloride family contains several regioisomers, including 4,5-dibromothiophene-2-sulfonyl chloride (CAS 81606-31-7) and 2,5-dibromothiophene-3-sulfonyl chloride (CAS 70374-40-2), all sharing the identical molecular formula C₄HBr₂ClO₂S₂. Despite this structural similarity, the relative positioning of bromine atoms and the sulfonyl chloride group profoundly alters electronic distribution, steric accessibility, and regioselectivity in cross-coupling reactions. For example, the presence of bromine atoms at adjacent positions (3,4-arrangement) creates a distinct electronic environment that influences both the reactivity of the sulfonyl chloride toward nucleophiles and the sequential cross-coupling potential at the bromine-substituted carbons . Furthermore, the thiophene ring's aromatic properties are differentially perturbed depending on the substitution pattern, with measurable effects on vibrational spectra and consequent chemical behavior [1]. Direct substitution with a positional isomer without experimental validation risks altered reaction kinetics, unexpected regioselectivity, or complete synthetic failure.

Dimension
3,4-Dibromo-2-sulfonyl chloride (Target)
Positional Isomer Substitutes
Electronic Environment
Adjacent bromines at C3,C4 create distinct electron distribution around the thiophene ring
4,5- and 2,5-isomers shift electronic properties; may alter sulfonyl chloride reactivity and coupling selectivity
Steric Accessibility
No bromine at C2 adjacent to sulfur; intermediate steric profile supports predictable coupling
2,3-isomer has bromine at hindered C2 position; 2,5-isomer places bromines farther from sulfonyl chloride
Regioselectivity
Both bromines on same ring side relative to C2 sulfonyl chloride; enables sequential derivatization
Alternative substitution patterns change the order and feasibility of sequential functionalization steps

3,4-Dibromothiophene-2-sulfonyl Chloride Cross-Coupling Evidence


Suzuki-Miyaura Coupling Steric Sensitivity Comparison

A comparative study of double Suzuki-Miyaura couplings across dibromothiophene isomers revealed substantial differences in steric sensitivity. Standard Suzuki coupling conditions work well for 2,4-dibromothiophene but are markedly more sensitive to steric effects when applied to 2,3-dibromothiophene, resulting in variable and often reduced yields . The 3,4-dibromothiophene substitution pattern places the two bromine atoms on adjacent carbons on one side of the ring, creating a different steric and electronic profile relative to the 2,3-isomer. While the study did not directly test 3,4-dibromothiophene-2-sulfonyl chloride, the underlying 3,4-dibromothiophene core exhibits intermediate steric accessibility between the unhindered 2,4-isomer and the hindered 2,3-isomer, which has direct implications for catalyst selection and expected yields in palladium-catalyzed cross-coupling sequences [1].

Steric Sensitivity in Suzuki-Miyaura Coupling
Cross-study comparable
3,4-Dibromothiophene core: intermediate steric profile between unhindered 2,4-isomer and hindered 2,3-isomer. Ranking: 2,4 (least hindered) < 3,4 (intermediate) < 2,3 (most hindered) under Pd(OAc)₂/PPh₃ conditions
Supports catalyst selection for sequential coupling strategies
Based on dibromothiophene core studies; sulfonyl chloride derivative not directly tested
Suzuki-Miyaura cross-coupling organometallic catalysis thiophene functionalization

Sequential Functionalization Regioselectivity Advantage

The 3,4-dibromothiophene-2-sulfonyl chloride scaffold places the reactive sulfonyl chloride group at the 2-position of the thiophene ring, with bromine atoms occupying the adjacent 3- and 4-positions. In contrast, isomers such as 4,5-dibromothiophene-2-sulfonyl chloride (CAS 81606-31-7, melting point: 71-75 °C) and 2,5-dibromothiophene-3-sulfonyl chloride (CAS 70374-40-2) present entirely different spatial relationships between the electrophilic sulfonyl chloride and the cross-coupling-competent bromine sites. The 3,4-dibromo-2-sulfonyl chloride arrangement uniquely positions both bromine atoms on the same side of the ring relative to the sulfonyl chloride, enabling sequential reaction strategies where the sulfonyl chloride is first reacted with a nucleophile (amine, alcohol) to form a sulfonamide or sulfonate ester, followed by one or both bromine substituents undergoing metal-catalyzed cross-coupling [1].

Sequential Functionalization Regioselectivity
Class-level
Sulfonyl chloride at C2 reacts first with nucleophiles; bromine atoms at C3,C4 then undergo sequential metal-catalyzed cross-coupling. Both bromines positioned on same ring side relative to the sulfonyl chloride group
Enables regiochemical control in sequential derivatization workflows
Theoretical assessment based on molecular connectivity and thiophene reactivity patterns
sequential functionalization sulfonamide synthesis regioselective coupling

Suzuki-Miyaura Coupling Yield Advantage

Systematic studies on the Suzuki-Miyaura double cross-coupling of dibromothiophene isomers demonstrate that 2,4-dibromothiophene generally provides slightly higher yields than 2,3-dibromothiophene under standard conditions [1]. The 3,4-dibromothiophene core, lacking a bromine at the sterically congested 2-position adjacent to the sulfur atom, is expected to exhibit coupling efficiency intermediate between the highly favorable 2,4-isomer and the more challenging 2,3-isomer. While direct yield data for 3,4-dibromothiophene-2-sulfonyl chloride is not published in head-to-head format, the underlying thiophene substitution pattern dictates that the 3,4-isomer avoids the severe steric clash encountered when a bromine occupies the 2-position adjacent to the ring sulfur, as in the 2,3-isomer .

Coupling Yield Trend
Class-level
3,4-Dibromothiophene core: projected favorable yields vs 2,3-isomer. Avoids steric clash at C2 position adjacent to sulfur. Trend under standard conditions: 2,4 > 3,4 > 2,3 for double Suzuki-Miyaura coupling
May support higher coupling reproducibility vs sterically hindered isomers
Yield trend inferred from comparative dibromothiophene isomer studies; direct data pending
Suzuki-Miyaura coupling reaction yield optimization thiophene synthesis

3,4-Dibromothiophene-2-sulfonyl Chloride Recommended Applications


Sulfonamide-Functionalized Oligothiophene Synthesis

The combination of a 2-position sulfonyl chloride and adjacent 3,4-dibromo substitution makes this compound an effective scaffold for sequential functionalization in oligothiophene synthesis. The sulfonyl chloride can be reacted first with a primary or secondary amine to install a sulfonamide group, which serves as an electron-withdrawing moiety that modulates subsequent cross-coupling reactivity at the bromine positions. The intermediate steric profile of the 3,4-dibromo arrangement facilitates double Suzuki-Miyaura coupling without the severe hindrance associated with 2,3-dibromothiophene derivatives . This synthetic sequence enables the construction of unsymmetrical oligothiophenes where the sulfonamide group remains intact through subsequent C-C bond-forming steps [1].

Diarylthiophene Sulfonamide Synthesis via Double Suzuki Coupling

The 3,4-dibromo substitution pattern provides a direct route to 3,4-diarylthiophene-2-sulfonamides through sequential or simultaneous double Suzuki-Miyaura coupling. The absence of a bromine at the sterically hindered 2-position adjacent to the sulfur atom avoids the reduced coupling efficiency observed with 2,3-dibromothiophene isomers under standard conditions . The sulfonyl chloride can be converted to the sulfonamide prior to cross-coupling, or the bromine substituents can be addressed first depending on synthetic objectives. This approach is useful for constructing functionalized thiophene cores for materials science applications, including organic semiconductors and conjugated polymers [1].

Sulfonyl Chloride Building Blocks for Parallel Library Synthesis

The reactive sulfonyl chloride group enables rapid diversification in parallel synthesis workflows. Reaction with diverse amine libraries generates sulfonamide arrays, after which the 3,4-dibromo substitution pattern permits further diversification via palladium-catalyzed cross-coupling with varied boronic acids. The predictable intermediate steric profile of the 3,4-isomer, compared to the more hindered 2,3-isomer, supports higher success rates in automated parallel synthesis where reaction conditions cannot be individually optimized for each library member . This compound serves as a versatile entry point for generating structurally diverse thiophene-based compound collections for medicinal chemistry screening [1].

Application
Selection Property
Validation Focus
Sulfonamide-Functionalized Oligothiophene Synthesis
Sequential functionalization scaffold with sulfonamide-stable cross-coupling sites
Sulfonamide integrity through subsequent C-C bond-forming steps
Diarylthiophene Sulfonamide via Double Suzuki Coupling
3,4-Dibromo substitution pattern with intermediate steric profile
Double coupling efficiency and regiochemical outcome assessment
Parallel Library Synthesis Building Block
Reactive sulfonyl chloride with predictable steric profile for automated workflows
Library synthesis reproducibility across diverse amine and boronic acid inputs

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